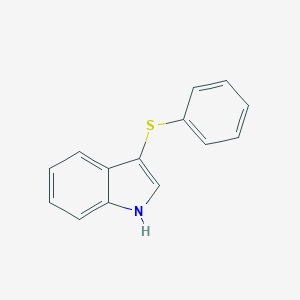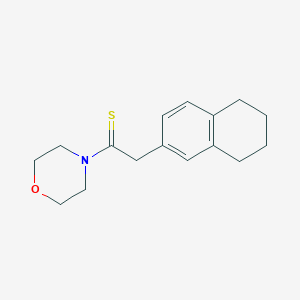
4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine, also known as TNM, is a chemical compound that has been extensively studied for its potential use in scientific research. TNM is a thiol-reactive compound that can be used to modify proteins in vitro and in vivo. Its unique structure and properties make it a valuable tool for investigating protein function and regulation.
Mechanism of Action
The mechanism of action of 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine involves the reaction of the thioacetyl group with thiol groups on cysteine residues. This reaction results in the formation of a covalent bond between this compound and the protein of interest. This modification can alter the protein's structure and function, allowing researchers to investigate its role in various biological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It can alter protein structure and function, which can affect cellular processes such as signal transduction, enzyme activity, and protein-protein interactions. This compound has also been shown to be cytotoxic at high concentrations, which can limit its use in certain applications.
Advantages and Limitations for Lab Experiments
The advantages of using 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine in lab experiments include its selectivity for cysteine residues, its ability to modify proteins in vitro and in vivo, and its relatively simple synthesis. However, there are also limitations to its use. This compound can be cytotoxic at high concentrations, which can limit its use in certain applications. Additionally, the covalent modification of proteins can alter their structure and function, which can complicate data interpretation.
List of
Future Directions
1. Investigating the role of specific cysteine residues in protein function using 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine labeling.
2. Developing new methods for protein modification using this compound.
3. Studying the effects of this compound modification on protein-protein interactions.
4. Investigating the potential therapeutic applications of this compound-modified proteins.
5. Developing new methods for this compound delivery in vivo.
6. Investigating the effects of this compound modification on protein stability and turnover.
7. Studying the effects of this compound modification on protein localization and trafficking.
8. Investigating the potential applications of this compound in drug discovery.
9. Developing new this compound derivatives with improved properties for protein modification.
10. Investigating the effects of this compound modification on protein aggregation and misfolding.
Synthesis Methods
The synthesis of 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine involves the reaction of 5,6,7,8-tetrahydro-2-naphthol with thioacetic acid followed by the addition of morpholine. The resulting product is a yellow solid that is soluble in water and organic solvents. The synthesis of this compound is relatively simple and can be carried out in a standard laboratory setting.
Scientific Research Applications
4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine has been used extensively in scientific research to study protein function and regulation. It is commonly used to label and modify proteins in vitro and in vivo. This compound reacts selectively with thiol groups on cysteine residues, which are important for protein structure and function. By modifying these cysteine residues, researchers can investigate the role of specific proteins in various biological processes.
Properties
| 5452-58-4 | |
Molecular Formula |
C16H21NOS |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanethione |
InChI |
InChI=1S/C16H21NOS/c19-16(17-7-9-18-10-8-17)12-13-5-6-14-3-1-2-4-15(14)11-13/h5-6,11H,1-4,7-10,12H2 |
InChI Key |
RRHRCKOVXFVNDU-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC(=C2)CC(=S)N3CCOCC3 |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CC(=S)N3CCOCC3 |
| 5452-58-4 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


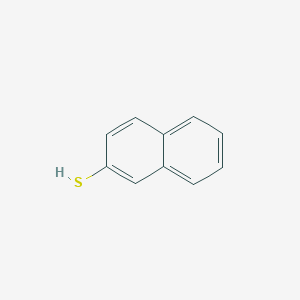
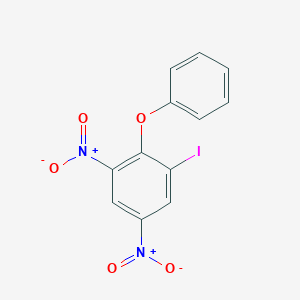
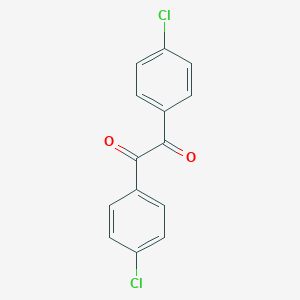
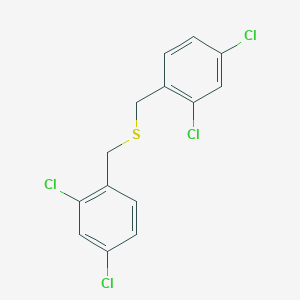


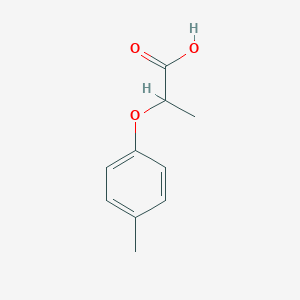

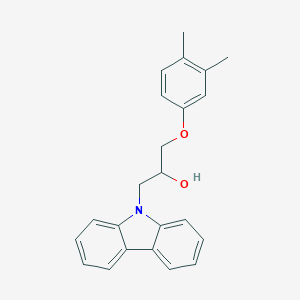
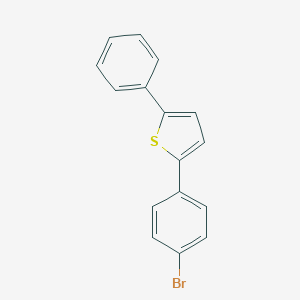

![[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone](/img/structure/B184284.png)

